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N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
“N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” is a synthetic organic compound that features an indole ring, an oxazole ring, and a phenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” typically involves multi-step organic reactions:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Oxazole Ring: This can be synthesized via the cyclization of α-hydroxy ketones with amides.
Coupling Reactions: The indole and oxazole rings can be coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity, such as:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or phenyl rings.
Reduction: Reduction reactions can occur at the oxazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Probes: Utilized in studying biological pathways and interactions due to its structural complexity.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Explored for use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” would depend on its specific biological target. Generally, compounds with indole and oxazole rings can interact with various enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin.
Oxazole Derivatives: Compounds like oxazepam, cloxacillin.
Uniqueness
“N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” is unique due to its combination of indole and oxazole rings, which may confer distinct biological activities compared to compounds with only one of these rings.
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-16-7-6-14-10-11-21-17(14)12-16)8-9-20-22-13-18(25-20)15-4-2-1-3-5-15/h1-7,10-13,21H,8-9H2,(H,23,24) |
InChI Key |
XBEFCMDOPNKJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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